molecular formula C8H10FNO2 B1408421 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol CAS No. 1550079-72-5

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol

Cat. No.: B1408421
CAS No.: 1550079-72-5
M. Wt: 171.17 g/mol
InChI Key: YOVVOWVNRJXJSU-UHFFFAOYSA-N
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Description

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol is an organic compound that features a fluorinated pyridine ring attached to a propanol group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol typically involves the reaction of 6-fluoropyridine-3-ol with 3-chloropropanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the pyridine derivative attacks the carbon atom of the chloropropanol, displacing the chlorine atom and forming the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to maximize the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-[(6-Fluoropyridin-3-yl)oxy]propanal or 3-[(6-Fluoropyridin-3-yl)oxy]propanoic acid.

    Reduction: Formation of 3-[(6-Fluoropyridin-3-yl)oxy]propane.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate due to its unique chemical properties.

    Industry: Used in the development of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol exerts its effects depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by influencing the electronic properties of the molecule. The pyridine ring can also participate in hydrogen bonding and other interactions with biological macromolecules, affecting the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Fluoropyridin-3-yl)oxy]propan-1-ol
  • 3-[(6-Chloropyridin-3-yl)oxy]propan-1-ol
  • 3-[(6-Bromopyridin-3-yl)oxy]propan-1-ol

Uniqueness

3-[(6-Fluoropyridin-3-yl)oxy]propan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro and bromo analogs. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(6-fluoropyridin-3-yl)oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c9-8-3-2-7(6-10-8)12-5-1-4-11/h2-3,6,11H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVVOWVNRJXJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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